3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one
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Overview
Description
3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C18H17NO4. This compound is part of the benzo[c]chromen-6-one family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one typically involves a multi-step process. One common method includes the reaction of 3,4-dichlorocoumarins with 1,3-butadiene through a tandem photo-thermal-photo reaction sequence. This method does not require a metal catalyst or peroxide promoter, making it an efficient and versatile approach .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of fluorescent sensors for detecting metal ions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphodiesterase II (PDE2). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in various cellular processes. The molecular targets include PDE2 enzymes, and the pathways involved are related to signal transduction and cellular communication .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Known for its use as a fluorescent sensor for iron (III) ions.
3,4-Difluoro-8,9-dihydroxy-6H-benzo[c]chromen-6-one: Another derivative with potential biological activities.
Uniqueness
3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one stands out due to its morpholine ring, which enhances its solubility and bioavailability. This structural feature also contributes to its unique biological activities, making it a promising candidate for further research and development .
Properties
IUPAC Name |
3-hydroxy-4-(morpholin-4-ylmethyl)benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-16-6-5-13-12-3-1-2-4-14(12)18(21)23-17(13)15(16)11-19-7-9-22-10-8-19/h1-6,20H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFRHGSQKKHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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